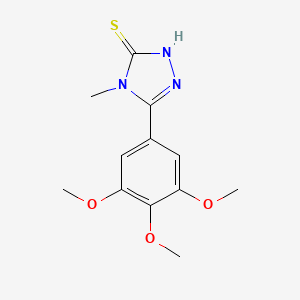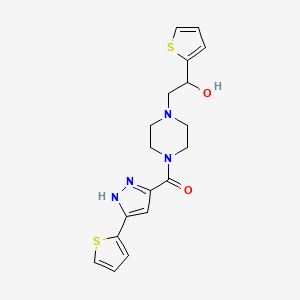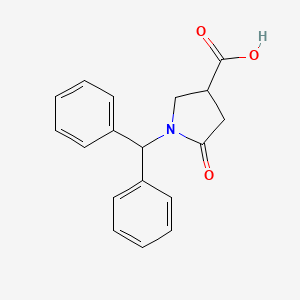
1-Benzhydryl-5-oxopyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzhydryl-5-oxopyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C12H13NO3 . It is a white or cream-tinted crystalline solid . The compound is soluble in organic solvents such as ethanol and acetonitrile .
Synthesis Analysis
The synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids, which includes this compound, involves the cyclization of 2-methylenesuccinic acid with various amines . This process is carried out by heating without a solvent or refluxing in ethanol with a catalytic amount of glacial acetic acid .Molecular Structure Analysis
The molecular structure of this compound is confirmed using PMR and IR spectroscopic data . The InChI code for this compound is 1S/C12H13NO3/c14-11-6-10 (12 (15)16)8-13 (11)7-9-4-2-1-3-5-9/h1-5,10H,6-8H2, (H,15,16)/t10-/m1/s1 .Physical and Chemical Properties Analysis
This compound is a white or cream-tinted crystalline solid . It is soluble in organic solvents such as ethanol and acetonitrile . The compound has a molecular weight of 219.24 .Applications De Recherche Scientifique
Chemical and Structural Analysis
- The chemistry and properties of pyridine-based compounds, including their preparation and spectroscopic properties, suggest a potential interest in the structural analysis and synthetic applications of 1-Benzhydryl-5-oxopyrrolidine-3-carboxylic acid (Boča, Jameson, & Linert, 2011). Understanding its reactivity could lead to the discovery of new chemical reactions or the development of novel materials.
Biologically Active Compounds
- The study of carboxylic acids, including their antioxidant, antimicrobial, and cytotoxic activities, highlights the potential of this compound in pharmaceutical research (Godlewska-Żyłkiewicz et al., 2020). Its structure might contribute to bioactivity, making it a candidate for drug development or as a functional group in medicinal chemistry.
Biocatalyst Inhibition
- Understanding the inhibition of biocatalysts by carboxylic acids can inform the development of more robust microbial strains for industrial bioprocessing. This compound could be studied for its effects on microbial production systems, with the goal of enhancing the production of biorenewable chemicals (Jarboe, Royce, & Liu, 2013).
Environmental and Ecological Impacts
- The environmental detection and ecological risks associated with organic compounds highlight the importance of assessing the impact of novel chemicals like this compound. Its potential bioaccumulation and environmental stability necessitate studies on its environmental fate and ecological safety (Kawamura & Bikkina, 2016).
Supramolecular Chemistry
- Benzene-based compounds, like benzene-1,3,5-tricarboxamide, have found applications in supramolecular chemistry due to their ability to form stable, self-assembled structures. The structural features of this compound could make it a candidate for exploring new supramolecular assemblies and materials (Cantekin, de Greef, & Palmans, 2012).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that pyrrolidine derivatives, which include this compound, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring, a key structural feature of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is known to be a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Propriétés
IUPAC Name |
1-benzhydryl-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c20-16-11-15(18(21)22)12-19(16)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15,17H,11-12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKWYTKIUHCPEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[2-[2-(2,3-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2840950.png)
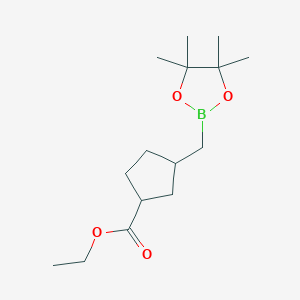
![N-(2,6-dimethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2840952.png)
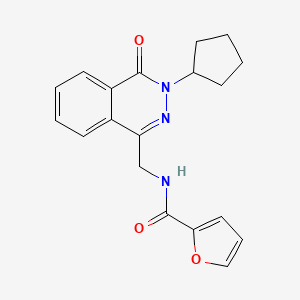
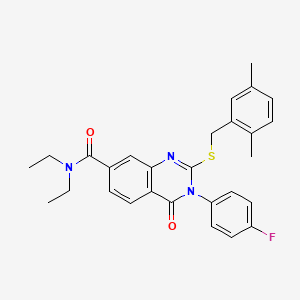

![7-Cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2840959.png)
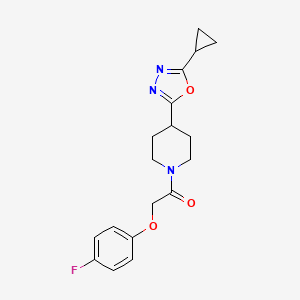
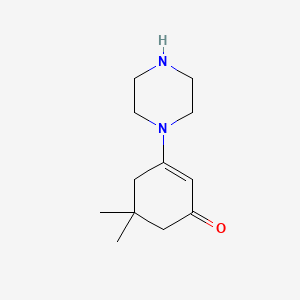

![N-(sec-butyl)-1-[(2-chlorobenzyl)thio]-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2840966.png)
